molecular formula C14H21NO B442546 N-(4-isopropylphenyl)pentanamide

N-(4-isopropylphenyl)pentanamide

Cat. No.: B442546
M. Wt: 219.32g/mol
InChI Key: VUPRZPFGBWEFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Isopropylphenyl)pentanamide is a synthetic amide derivative characterized by a pentanamide backbone substituted at the para position of the phenyl ring with an isopropyl group (-CH(CH₃)₂).

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)pentanamide

InChI

InChI=1S/C14H21NO/c1-4-5-6-14(16)15-13-9-7-12(8-10-13)11(2)3/h7-11H,4-6H2,1-3H3,(H,15,16)

InChI Key

VUPRZPFGBWEFMW-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(C)C

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Methoxyphenyl)Pentanamide

This compound, a simplified derivative of albendazole, serves as a key comparator due to its well-documented anthelmintic activity and physicochemical properties:

  • Anthelmintic Activity : Exhibits time- and concentration-dependent lethality against Toxocara canis larvae (L3), with 100% mortality at 72 hours (50 μM concentration). Its mechanism likely involves tubulin binding, similar to albendazole, though this remains unconfirmed .
  • Cytotoxicity : Demonstrates significantly lower toxicity (IC₅₀ > 100 μM) toward human (SH-SY5Y) and animal (Vero) cell lines compared to albendazole (IC₅₀ ~ 30 μM) .
  • Drug-Likeness: LogP: 3.02 (optimal for membrane permeability). TPSA (Topological Polar Surface Area): 46.3 Ų (favorable for oral absorption). Synthetic Accessibility: Lower than albendazole, with a simpler synthesis route using 4-anisidine and pentanoic acid .

Hypothetical Comparison with N-(4-Isopropylphenyl)Pentanamide :

  • The bulky substituent could sterically hinder interactions with tubulin, reducing anthelmintic efficacy unless compensated by stronger hydrophobic binding.
  • Increased metabolic stability is expected due to reduced susceptibility to oxidative enzymes compared to methoxy derivatives .

Albendazole

A benchmark benzimidazole anthelmintic:

  • Mechanism : Binds to β-tubulin, disrupting microtubule assembly and glucose uptake in parasites .
  • Limitations : Higher cytotoxicity (IC₅₀ ~30 μM) and complex synthesis compared to pentanamide derivatives .

Other Pentanamide Derivatives

  • N-(4-(Thiophen-3-yl)phenyl)pentanamide Derivatives : Functionalized with piperazine or diazepane rings (e.g., 5-(4-(3,5-dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide ). These exhibit selective dopamine D3 receptor activity, highlighting the versatility of pentanamide scaffolds in targeting diverse biological pathways .
  • N-(4-Arsorylphenyl)pentanamide : Contains an arsenic-based group, demonstrating niche applications in specialized chemical syntheses .

Physicochemical and Pharmacokinetic Properties (Theoretical Analysis)

Property This compound (Predicted) N-(4-Methoxyphenyl)Pentanamide Albendazole
Molecular Weight ~235.3 g/mol 207.27 g/mol 265.33 g/mol
LogP 3.5–4.0 3.02 3.5
TPSA ~43 Ų 46.3 Ų 78.3 Ų
Water Solubility Moderate (↓ vs. methoxy derivative) High (SwissADME prediction) Low
BBB Permeation Likely (logP > 3, TPSA < 60) Predicted yes No
CYP Inhibition Potential CYP1A2 inhibition (structural analogy) CYP1A2 inhibitor CYP2C9 inhibitor

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